4-(Dimethyloxidoamino)butanoic Acid-d6
Description
Introduction to 4-(Dimethyloxidoamino)butanoic Acid-d6
Chemical Identity and Nomenclature
IUPAC Nomenclature and Alternative Names
4-(Dimethyloxidoamino)butanoic Acid-d6 represents a systematically named compound following International Union of Pure and Applied Chemistry nomenclature conventions. The compound is also recognized by several alternative designations that reflect its structural characteristics and functional properties. According to commercial suppliers and chemical databases, this molecule is frequently referred to as 4-(Dimethylamino)butanoic Acid N-Oxide-d6 Hydrochloride, which emphasizes its amine oxide functionality. The nomenclature reflects the presence of a dimethylamino group that has been oxidized to form an N-oxide, attached to a four-carbon carboxylic acid backbone.
The systematic naming convention captures the essential structural elements of this molecule, including the butanoic acid chain as the primary backbone, the dimethyl substituents on the nitrogen atom, and the oxide functionality that characterizes this compound class. Alternative names found in scientific literature include variations that emphasize different aspects of the molecular structure, such as the position of the nitrogen-containing functional group relative to the carboxylic acid terminus. These naming variations serve to facilitate identification across different research contexts and chemical databases.
The deuterated designation is consistently indicated by the "d6" suffix, which specifies the number of deuterium atoms incorporated into the molecular structure. This isotopic labeling terminology follows established conventions for stable isotope-labeled compounds used in analytical chemistry applications. The nomenclature system ensures precise identification of the compound while distinguishing it from its non-deuterated analog and related chemical species.
Registry Numbers and Chemical Identifiers
The chemical identification system for 4-(Dimethyloxidoamino)butanoic Acid-d6 encompasses multiple registry numbers and molecular identifiers that facilitate its recognition across scientific databases and commercial suppliers. The unlabeled version of this compound bears the Chemical Abstracts Service registry number 80817-83-0, providing a foundation for understanding the parent molecule's identity. The deuterated form carries the specialized product code TRC-D447162, which serves as a unique identifier for commercial procurement and research applications.
| Chemical Identifier Type | Value | Reference |
|---|---|---|
| Unlabeled CAS Number | 80817-83-0 | |
| Deuterated Product Code | TRC-D447162 | |
| Molecular Formula | C6D6H8NO3·Cl | |
| Molecular Weight | 189.67 g/mol | |
| Accurate Mass | 189.104 g/mol |
The molecular formula C6D6H8NO3·Cl reflects the substitution of six hydrogen atoms with deuterium isotopes, while maintaining the overall structural integrity of the parent compound. The InChI identifier InChI=1S/C6H13NO3.ClH/c1-7(2,10)5-3-4-6(8)9;/h10H,3-5H2,1-2H3;1H/i1D3,2D3; provides a standardized representation of the molecular structure that includes isotopic substitution information. The SMILES notation [Cl-].[2H]C([2H])([2H])N+(CCCC(=O)O)C([2H])([2H])[2H] offers a linear representation that explicitly indicates deuterium positions within the molecular framework.
Commercial availability of this compound through specialized suppliers such as LGC Standards ensures consistent access for research applications while maintaining standardized identification protocols. The assignment of unique product codes facilitates tracking and quality control measures essential for analytical chemistry applications where isotopic purity is paramount.
Relationship to 4-(Dimethylamino)butanoic Acid N-Oxide-d6
The relationship between 4-(Dimethyloxidoamino)butanoic Acid-d6 and 4-(Dimethylamino)butanoic Acid N-Oxide-d6 represents a fundamental aspect of chemical nomenclature and structural classification within the amine oxide family. These designations refer to the same molecular entity, with the variation in naming reflecting different approaches to describing the oxidized nitrogen functionality. The term "dimethyloxidoamino" emphasizes the formal charge distribution within the molecule, while "dimethylamino N-oxide" explicitly identifies the oxidation state of the nitrogen atom.
The structural relationship extends beyond nomenclature to encompass the fundamental chemical properties that define this compound class. Both naming conventions acknowledge the presence of a tertiary amine that has undergone oxidation to form a coordinate covalent bond between nitrogen and oxygen. This oxidation transforms the original dimethylamino functionality into an amine oxide, fundamentally altering the molecule's polarity, reactivity, and biological activity.
The deuterated analog maintains the same structural relationships as its non-deuterated counterpart while introducing isotopic substitution specifically at the methyl groups attached to the nitrogen atom. This selective deuteration strategy preserves the essential chemical behavior of the amine oxide functionality while providing the analytical advantages associated with stable isotope labeling. The relationship between these nomenclatural variants demonstrates the importance of standardized chemical identification systems in facilitating communication across different research disciplines and commercial applications.
Historical Context and Development
Evolution of Amine N-Oxide Chemistry
The development of amine N-oxide chemistry represents a significant chapter in the evolution of organic chemistry, with foundations extending back to the late 19th century. Although amine oxides were first recognized and studied before 1900, their practical applications in industrial and research contexts remained limited until the mid-20th century. The breakthrough moment occurred in 1939 with the issuance of an I.G. Farbenindustrie patent that recognized materials such as dimethyldodecyl amine oxide as functional surfactants, marking the beginning of commercial interest in this compound class.
The recognition of amine oxides as valuable chemical entities accelerated significantly during the 1960s when their utility in liquid household formulations was disclosed, generating widespread scientific and commercial interest. The substitution of traditional fatty alkanolamides with amine oxides as foam boosters in dishwashing applications demonstrated the practical advantages of these compounds, including their favorable weight-to-effect ratio that offset their considerably higher production costs. This application breakthrough established amine oxides as commercially viable alternatives to existing surfactant technologies.
The evolution of amine oxide chemistry encompassed multiple application domains beyond surfactant technology, including their use in textile industries as anti-static agents, rubber industry applications as foam stabilizers, polymer industry roles as polymerization catalysts, and anti-corrosion compositions. The versatility of amine oxides stems from their unique chemical properties, including their amphoteric nature that allows them to function as cationic, zwitterionic, or nonionic species depending on solution pH conditions. This pH-dependent behavior has made amine oxides particularly valuable in formulations requiring adaptable surface-active properties.
Deuterated Analogs in Chemical Research
The development of deuterated analogs in chemical research represents a fundamental advancement in analytical chemistry that has revolutionized our understanding of molecular behavior and metabolic processes. Deuterated internal standards emerged as essential tools for achieving precision and accuracy in analytical measurements, particularly in mass spectrometry applications where isotopic differentiation enables reliable quantitative analysis. The incorporation of deuterium, a stable isotope of hydrogen distinguished by an additional neutron, provides researchers with powerful tools for tracing molecular pathways and understanding chemical transformations.
The significance of deuterated compounds extends beyond their analytical utility to encompass their role in advancing nuclear magnetic resonance spectroscopy techniques, mass spectrometry methodologies, and pharmaceutical development programs. The widespread presence of deuterated alkyl groups in contemporary pharmaceutical products reflects the growing recognition of deuterium's value in drug development, particularly given the prevalence of alkyl moieties in top-selling medications. This trend has driven increased demand for sophisticated deuteration methods that can produce functionally labeled molecules with high isotopic purity.
Deuterated internal standards offer several critical advantages in bioanalytical methods, particularly in pharmacokinetics and metabolism studies where accurate quantification is essential for understanding drug behavior. The chemical behavior of labeled molecules closely mirrors that of their unlabeled counterparts, while the higher mass afforded by deuterium substitution makes these analogs ideal internal standards for chromatographic methods employing mass spectrometric detection. The use of deuterated analogs, compared to structurally related compounds as internal standards, has been widely demonstrated to reduce matrix effects and provide reproducible, accurate recoveries in liquid chromatography-tandem mass spectrometry assays.
Discovery and Early Applications
The discovery and early applications of 4-(Dimethyloxidoamino)butanoic Acid-d6 emerged from the convergence of several scientific developments in stable isotope chemistry and amine oxide research. The compound represents a specialized application of deuteration technology to the amine oxide chemical class, combining the analytical advantages of isotopic labeling with the unique properties of oxidized nitrogen-containing molecules. Early applications focused primarily on its utility as a stable isotope-labeled compound for scientific research, particularly in studies investigating metabolic pathways and surfactant behavior in diverse environmental conditions.
The development of this deuterated analog was driven by the need for precise analytical tools capable of distinguishing between endogenous and exogenous compounds in complex biological systems. The selective incorporation of deuterium atoms into the dimethyl substituents of the amine oxide functionality provides a stable isotopic signature that enables accurate tracking and quantification in mass spectrometric analyses. This isotopic labeling strategy preserves the essential chemical and biological properties of the parent compound while introducing analytical capabilities that facilitate sophisticated research applications.
Commercial availability of 4-(Dimethyloxidoamino)butanoic Acid-d6 through specialized biochemical suppliers reflects its established role in research applications requiring high-purity deuterated standards. The compound's classification under stable isotope labeled compounds emphasizes its importance for tracing and analyzing biological processes, particularly those involving surfactant interactions and metabolic transformations. Early applications demonstrated the compound's utility in mechanistic studies where isotope effects provide insights into reaction pathways and molecular interactions.
Significance in Chemical Research
Position in Amine N-Oxide Research
The position of 4-(Dimethyloxidoamino)butanoic Acid-d6 within amine N-oxide research represents a specialized intersection of stable isotope chemistry and surfactant science. Amine oxides constitute a unique class of compounds characterized by their amphoteric nature, which allows them to function as cationic, zwitterionic, or nonionic species depending on solution pH conditions. This pH-dependent behavior makes amine oxides particularly valuable in applications requiring adaptable surface-active properties, and the deuterated analog provides researchers with enhanced analytical capabilities for studying these pH-responsive transformations.
The structural characteristics of amine oxides, including their highly polar nitrogen-oxygen coordinate covalent bond, contribute to their unique position in surfactant chemistry. The bond order in amine oxides is significantly higher than one, with important contributions from oxygen-to-nitrogen back-donation that depends on the nature of substituents attached to nitrogen and its hybridization state. In the case of 4-(Dimethyloxidoamino)butanoic Acid-d6, the dimethyl substituents and carboxylic acid functionality create a molecule with both surfactant properties and analytical utility.
The deuterated version occupies a specialized niche within amine oxide research by providing a tool for isotopic labeling studies that can reveal mechanistic details of surfactant behavior and molecular interactions. Amine oxides are known to participate in various chemical reactions including pyrolytic elimination, reduction to parent amines, sacrificial catalysis, and alkylation reactions. The deuterated analog enables researchers to trace these transformations with enhanced precision, contributing to a deeper understanding of amine oxide chemistry and its applications in diverse scientific fields.
Role as Metabolite and Analytical Standard
The role of 4-(Dimethyloxidoamino)butanoic Acid-d6 as both a metabolite analog and analytical standard reflects the compound's dual significance in biochemical research and analytical chemistry. Amine oxides are recognized as common metabolites of medications and psychoactive drugs, with examples including the metabolic transformation of compounds such as nicotine, zolmitriptan, and morphine. The deuterated analog serves as a valuable tool for studying these metabolic processes by providing a stable isotopic reference that enables precise quantification and mechanistic investigation.
As an analytical standard, the compound exemplifies the critical role of deuterated internal standards in achieving precision and accuracy in bioanalytical methods. The use of stable isotope-labeled analogs has been widely demonstrated to reduce matrix effects and provide reproducible, accurate recoveries in liquid chromatography-tandem mass spectrometry assays. The deuterated version of 4-(Dimethyloxidoamino)butanoic acid offers particular advantages in studies involving complex biological matrices where endogenous compounds might interfere with accurate quantification.
| Application Type | Analytical Advantage | Research Context |
|---|---|---|
| Metabolite Studies | Isotopic Differentiation | Pharmacokinetics Research |
| Internal Standard | Matrix Effect Reduction | Bioanalytical Methods |
| Mechanistic Studies | Reaction Pathway Tracing | Chemical Kinetics |
| Environmental Analysis | Surfactant Behavior Tracking | Environmental Chemistry |
The compound's utility as an analytical standard extends to environmental studies where surfactant behavior and fate need to be accurately assessed. The amphiphilic nature of amine oxides, combined with their environmental persistence and bioaccumulation potential, makes the deuterated analog valuable for tracking these compounds through complex environmental systems. This application demonstrates the compound's versatility as an analytical tool across diverse research disciplines.
Importance in Deuterium Labeling Studies
The importance of 4-(Dimethyloxidoamino)butanoic Acid-d6 in deuterium labeling studies encompasses multiple dimensions of analytical chemistry and biochemical research. Deuterium labeling provides researchers with powerful tools for investigating molecular mechanisms, metabolic pathways, and chemical transformations with unprecedented precision. The selective incorporation of six deuterium atoms into the dimethyl substituents creates a stable isotopic signature that enables sophisticated analytical investigations while preserving the essential chemical properties of the parent molecule.
Recent advances in deuteration methodology have demonstrated the reliability and robustness of hydro- and deutero-deamination methods capable of handling various primary amines. These developments have particular relevance for understanding the synthetic pathways and analytical applications of deuterated amine oxides like 4-(Dimethyloxidoamino)butanoic Acid-d6. The compound's role in deuterium labeling studies extends beyond simple analytical applications to encompass mechanistic investigations of amine oxide chemistry and surfactant behavior.
The precision-controlled deuteration techniques employed in creating such compounds represent significant methodological advances in isotopic labeling technology. The ability to achieve high deuterium incorporation while maintaining molecular integrity demonstrates the sophistication of contemporary deuteration strategies. These methodological improvements have direct implications for the quality and utility of deuterated standards like 4-(Dimethyloxidoamino)butanoic Acid-d6 in analytical applications.
The compound's significance in deuterium labeling studies is further enhanced by its potential applications in pharmaceutical research, where deuterated analogs are increasingly recognized for their value in drug development and metabolic studies. The stability of deuterium labeling under physiological conditions, combined with the compound's inherent biological relevance as an amine oxide metabolite, positions this molecule as an important tool for advancing our understanding of drug metabolism and pharmacokinetics. This dual functionality as both an analytical standard and a biologically relevant molecule exemplifies the sophisticated applications possible with well-designed deuterated compounds.
Properties
Molecular Formula |
C₆H₇D₆NO₃ |
|---|---|
Molecular Weight |
153.21 |
Synonyms |
4-(Dimethylamino)butanoic Acid N-Oxide-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Deuterated Analogs
- 4-Dimethylamino Benzoic Acid-d6 (CAS 1175002-09-1): This benzoic acid derivative shares a deuterated dimethylamino group but differs in the carboxylic acid backbone. The aromatic ring in benzoic acid derivatives confers distinct electronic properties compared to the aliphatic butanoic acid chain in the target compound. Applications include isotopic labeling for NMR and LC-MS internal standards .
- 2-Chloro Fenofibric Acid-d6 (CAS 1346603-06-2): A deuterated fibrate drug analog, this compound highlights the use of deuteration in metabolic studies. Unlike the dimethyloxidoamino group, its chlorine and phenoxy substituents enhance lipophilicity, affecting tissue distribution .
| Property | 4-(Dimethyloxidoamino)butanoic Acid-d6 | 4-Dimethylamino Benzoic Acid-d6 | 2-Chloro Fenofibric Acid-d6 |
|---|---|---|---|
| Deuterated Positions | Dimethyl groups | Dimethyl groups | Aromatic and methyl groups |
| Key Functional Group | N-oxide | Dimethylamino | Chlorophenoxy |
| Application | Analytical standards | Isotopic tracers | Drug metabolism studies |
N-Substituted Butanoic Acid Derivatives
- 4-[(3-Pyridinylcarbonyl)amino]butanoic Acid (Picamilon, CAS 34562-97-5): This GABA derivative features a nicotinamide substituent. Unlike the dimethyloxidoamino group, its pyridine ring enhances hydrogen-bonding capacity, influencing blood-brain barrier penetration. Purity and structural validation methods (e.g., LCMS, ¹H NMR) are analogous to those required for deuterated compounds .
- 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid (CAS 94994-39-5): A Boc-protected methylamino derivative, this compound is used in peptide synthesis. The tert-butoxycarbonyl group provides steric protection, contrasting with the polar N-oxide in the target compound .
| Property | 4-(Dimethyloxidoamino)butanoic Acid-d6 | Picamilon | Boc-Protected Methylamino Derivative |
|---|---|---|---|
| Substituent | N-oxide | Nicotinamide | Boc-protected methylamino |
| Polarity | High (due to N-oxide) | Moderate (pyridine ring) | Low (Boc group) |
| Primary Use | Analytical chemistry | Neurological research | Peptide synthesis |
Herbicidal and Agrochemical Analogs
- 2,4-Dichlorophenoxybutyric Acid (2,4-DB, CAS 94-82-6): A chlorophenoxy herbicide, this compound’s mode of action relies on auxin mimicry. The target compound’s dimethyloxidoamino group lacks herbicidal activity but may exhibit distinct environmental persistence due to its polar nature .
Key Research Findings and Data
Physicochemical Properties
- Molecular Weight : Expected ~215–220 g/mol (based on deuterated analogs in and ).
- Solubility: High in polar solvents (e.g., methanol, DMSO) due to the N-oxide group, similar to ethyl 4-acetoxybutanoate ().
- Stability: Deuterium reduces metabolic degradation, enhancing shelf-life compared to non-deuterated forms .
Analytical Characterization
- LCMS : Deuterium incorporation causes a +6 Da mass shift, aiding detection in isotopic tracing experiments.
- ¹H NMR : Absence of proton signals in deuterated dimethyl groups simplifies spectral interpretation .
Q & A
Q. What are the optimal synthetic routes for 4-(Dimethyloxidoamino)butanoic Acid-d6, and how can purity be ensured?
Synthesis typically involves isotopic labeling via deuterium exchange or direct incorporation during precursor synthesis. For example, deuterated butanoic acid derivatives are synthesized using deuterated reagents (e.g., D₂O, CD₃OD) under controlled anhydrous conditions . Post-synthesis, purification employs techniques like preparative HPLC or recrystallization in deuterated solvents. Purity validation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98 atom% D) and structural integrity .
Q. Which spectroscopic methods are most effective for characterizing 4-(Dimethyloxidoamino)butanoic Acid-d6?
- NMR : ¹H NMR identifies non-deuterated impurities, while ²H NMR quantifies deuterium incorporation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight shifts due to deuterium (e.g., +6 Da for -d6 labeling) and detects isotopic patterns .
- FT-IR : Validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate:
| Condition | Degradation Rate | Key Findings |
|---|---|---|
| 4°C (dry) | <2% over 12 months | Minimal deuterium loss; ideal for long-term storage |
| 25°C (aqueous) | ~10% over 6 months | Hydrolysis of dimethyloxidoamino group observed at pH <3 |
Advanced Research Questions
Q. What isotopic effects arise from deuterium labeling in kinetic or metabolic studies?
Deuterium introduces kinetic isotope effects (KIE) in reactions involving C-D bond cleavage, slowing metabolic oxidation rates by 6–10% compared to non-deuterated analogs. This is critical for tracer studies in drug metabolism, where delayed clearance impacts pharmacokinetic models .
Q. How can researchers resolve contradictions in reactivity data between deuterated and non-deuterated analogs?
Discrepancies often stem from solvent isotope effects or pH-dependent deuteration. For example:
Q. What advanced analytical strategies improve quantification in complex matrices?
Q. How does the dimethyloxidoamino group influence intermolecular interactions in biological systems?
The group enhances hydrogen-bonding capacity and alters lipophilicity (logP increases by ~0.5 vs. non-substituted analogs), impacting membrane permeability. Computational modeling (DFT) predicts binding affinities to enzymes like oxidoreductases, validated via surface plasmon resonance (SPR) .
Methodological Considerations
Q. What protocols mitigate deuterium loss during experimental workflows?
Q. How to design isotopic tracing experiments for metabolic flux analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
